physical properties of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate
physical properties of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate
An In-depth Technical Guide to the Physical Properties of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate
Introduction
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As a derivative of γ-amino acids (GABA), its structure is of significant interest for creating biologically active compounds.[2] The presence of a Boc-protecting group, a primary alcohol, an ester, and a defined stereocenter makes it a versatile synthon for constructing complex molecular architectures, including peptide-based drugs and other bioactive molecules.[1][3]
A thorough understanding of the physical properties of this compound is paramount for researchers and drug development professionals. These properties dictate critical parameters such as reaction conditions, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, outlines methodologies for their determination, and discusses their implications in a research and development context.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step in any scientific investigation. The nomenclature and structural representation provide a universal language for scientists.
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IUPAC Name: methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate[4]
The structure features a four-carbon butanoate backbone. The stereocenter is at the C3 position with (S)-configuration, bearing a tert-butyloxycarbonyl (Boc) protected amine. A primary hydroxyl group is located at the C4 position, and a methyl ester terminates the carbon chain at the C1 position.
Core Physical Properties
The physical state and solubility of a compound are its most immediate and practical characteristics, influencing how it is handled, purified, and utilized in reactions.
| Property | Value/Description | Source/Rationale |
| Appearance | Colorless to light yellow viscous liquid. | Based on analogous compounds like Ethyl (S)-(+)-3-Hydroxybutyrate. |
| Molecular Weight | 233.26 g/mol | Calculated from the molecular formula C₁₀H₁₉NO₅.[3][5][6] |
| Boiling Point | Data not experimentally determined. Predicted to be high; requires vacuum distillation. | Vendor data states "No data available".[7] High molecular weight and multiple polar groups suggest a high boiling point at atmospheric pressure. Related, smaller compounds boil at 56-58 °C / 11 mmHg. |
| Melting Point | Not applicable; likely a liquid well below 0 °C. | Vendor data indicates "-" or not applicable.[4] |
| Solubility | Soluble in chloroform, ethanol, and other common organic solvents. Limited solubility in water. | The ester, Boc group, and alkyl chain reduce water solubility, while the polar functional groups ensure solubility in organic solvents like alcohols, chlorinated solvents, and ethers. A similar compound is soluble in chloroform.[8] |
| Storage | Sealed in a dry environment at 2-8°C. | Recommended by suppliers to maintain stability and prevent degradation.[7] |
Expert Discussion
The physical state as a liquid is consistent with its molecular structure, which lacks the strong intermolecular forces (like extensive hydrogen bonding in a crystal lattice) that would lead to a solid state at room temperature. Its high boiling point is a direct consequence of its molecular weight and the presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O), which increase the energy required to transition to the vapor phase. For purification, this necessitates vacuum distillation to prevent thermal decomposition, a common issue with complex organic molecules.
The solubility profile is classic for a moderately polar organic molecule. It is miscible with a range of organic solvents, making it versatile for various reaction media. However, its limited water solubility can be a critical factor in pharmaceutical applications, potentially impacting bioavailability in aqueous physiological environments.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the identity and purity of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate after synthesis or before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:
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A singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.
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A singlet around 3.7 ppm for the three methyl ester protons.
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Multiplets for the diastereotopic protons on the carbon backbone (C2 and C4).
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A multiplet for the proton at the C3 stereocenter.
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A broad singlet for the N-H proton of the carbamate, which may exchange with D₂O.
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A triplet for the primary alcohol proton, which may also exchange with D₂O.
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¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:
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A peak around 172 ppm for the ester carbonyl carbon.
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A peak around 155 ppm for the carbamate carbonyl carbon.
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A peak around 80 ppm for the quaternary carbon of the Boc group.
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Signals for the methoxy, backbone, and tert-butyl methyl carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9]
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~3400 cm⁻¹ (broad): O-H stretch of the primary alcohol.
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~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.
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~2980-2850 cm⁻¹: C-H stretches of the alkyl groups.
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~1740 cm⁻¹ (strong): C=O stretch of the methyl ester.
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~1690 cm⁻¹ (strong): C=O stretch of the Boc-carbamate group.
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~1160 cm⁻¹: C-O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion Peak [M+H]⁺: Expected at m/z 234.13.
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Key Fragments: Common fragmentation pathways for Boc-protected compounds include the loss of tert-butyl cation (m/z 57) or isobutylene (m/z 56), and the loss of the entire Boc group (m/z 101) or CO₂ from the carbamate. The observation of a fragment at m/z 176 ([M-C₄H₈+H]⁺) is a strong indicator of the Boc group.
Experimental Methodologies for Physical Property Determination
To ensure scientific rigor, physical properties must be determined using standardized, verifiable protocols.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the complete characterization of a synthesized or procured batch of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.
Caption: Logical workflow for the comprehensive characterization of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.
Protocol 1: Determination of Boiling Point (Vacuum Distillation)
Causality: Due to the compound's high molecular weight and susceptibility to thermal degradation, distillation must be performed under reduced pressure to lower the boiling point to a safe temperature.
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Setup: Assemble a Kugelrohr or short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Preparation: Place a small magnetic stir bar and 1-2 g of the compound into the distillation flask.
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Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum to the desired pressure (e.g., 1-10 mmHg).
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Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
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Observation: Record the temperature range at which the liquid actively distills and condenses in the receiving flask. This temperature, along with the measured pressure, is the boiling point.
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Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Measurement of Specific Optical Rotation
Causality: As a chiral molecule, the specific rotation is an intrinsic physical property that confirms the enantiomeric identity ((S) vs. (R)) and can indicate enantiomeric purity.
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Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up and stabilize.
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Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of chloroform) in a volumetric flask. The concentration (c) is expressed in g/mL.
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Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading.
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Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
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Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Report the value along with the temperature and solvent used (e.g., [α]²⁰_D +X.X° (c 1.0, CHCl₃)). A positive value would indicate dextrorotation, while a negative value indicates levorotation. For comparison, the related Ethyl (S)-(+)-3-Hydroxybutyrate is dextrorotatory.
Implications in Research and Drug Development
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Synthetic Strategy: The physical properties guide the choice of reaction solvents, purification methods (distillation vs. chromatography), and handling procedures. The Boc group's stability under neutral/basic conditions but lability in acid is a key consideration in multi-step synthesis.[]
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Chirality and Bioactivity: The (S)-stereochemistry is absolute. Maintaining this stereochemical integrity is crucial, as different enantiomers can have vastly different biological activities or toxicities. Optical rotation is the primary method for routine confirmation.
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Drug Formulation: For any potential therapeutic application, solubility is a critical determinant of formulation strategy. The compound's low aqueous solubility would necessitate formulation approaches such as co-solvents, surfactants, or conversion to a more soluble salt form if the Boc group and ester were to be removed.
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Stability and Storage: The recommended storage at 2-8°C in a dry environment is critical.[7] The ester is susceptible to hydrolysis under strongly acidic or basic conditions. The Boc group is sensitive to strong acids.[] Long-term storage at room temperature could lead to slow degradation, impacting purity and experimental outcomes.
Safety and Handling
While specific toxicological data for this compound is not available, GHS hazard statements for structurally related amino esters and protected amino acids provide guidance.
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Potential Hazards: Similar compounds are associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][11][12][13]
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Recommended Precautions:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, nitrile gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[14]
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This self-validating approach—starting with identity confirmation, moving to quantitative property measurement, and concluding with safety assessment—ensures that the material is well-characterized and can be used reliably and safely in a research setting.
References
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Boruah, M., & Roy, S. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 564–568. Available at: [Link]
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The Good Scents Company. methyl 4-hydroxybutyrate. Available at: [Link]
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PubChem. Methyl 3-hydroxybutyrate. Available at: [Link]
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Appretech Scientific Limited. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. Available at: [Link]
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PubChem. (S)-4-Amino-3-hydroxybutanoic acid. Available at: [Link]
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Supporting Information. General procedure for N-Boc protection of amines. Available at: [Link]
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PubChem. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]
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ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Available at: [Link]
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NIST. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]
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ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]
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BOC Gases. How to handle & store your cylinders safely. Available at: [Link]
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BOC. Code of Practice 44: The Storage of Gas Cylinders. Available at: [Link]
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